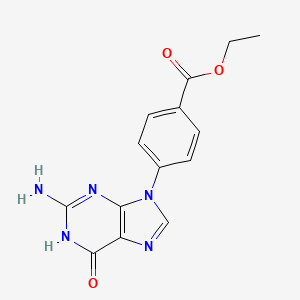

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate

説明

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate is a purine-derived compound featuring an ethyl benzoate ester linked to a modified purine core. The purine moiety is substituted with an amino group at position 2 and a ketone at position 6, distinguishing it from canonical purines like adenine or guanine. Its molecular formula is C₁₄H₁₃N₅O₃, with a molecular weight of 299.29 g/mol.

The 2-amino-6-oxo substitution on the purine ring may facilitate hydrogen bonding interactions, suggesting utility in medicinal chemistry or nucleotide analog research.

特性

CAS番号 |

63148-06-1 |

|---|---|

分子式 |

C14H13N5O3 |

分子量 |

299.28 g/mol |

IUPAC名 |

ethyl 4-(2-amino-6-oxo-1H-purin-9-yl)benzoate |

InChI |

InChI=1S/C14H13N5O3/c1-2-22-13(21)8-3-5-9(6-4-8)19-7-16-10-11(19)17-14(15)18-12(10)20/h3-7H,2H2,1H3,(H3,15,17,18,20) |

InChIキー |

CJFPKNJZDVFPGT-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NC3=C2N=C(NC3=O)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-(2-アミノ-6-オキソ-1H-プリン-9(6H)-イル)安息香酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、4-アミノ安息香酸とクロロギ酸エチルを縮合させて、4-アミノ安息香酸エチルを生成することです。この中間体は、特定の条件下で2,6-ジアミノプリンと反応させて、最終生成物を生成します。反応条件は、反応を促進するために、ジメチルホルムアミド(DMF)などの溶媒と、トリエチルアミンなどの触媒を使用する必要があることがよくあります。

工業生産方法

この化合物の工業生産は、同様の合成経路を含みますが、より大規模に行われます。このプロセスは、連続フロー反応器や自動合成システムなどの高度な技術を取り入れ、より高い収量と純度のために最適化されています。品質管理の対策は、最終製品の一貫性と安全性を確保するために厳格です。

化学反応の分析

科学研究の応用

4-(2-アミノ-6-オキソ-1H-プリン-9(6H)-イル)安息香酸エチルは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害における潜在的な役割と、生化学的アッセイにおけるリガンドとして研究されています。

医学: 特に抗ウイルスおよび抗がん研究において、その潜在的な治療効果が調査されています。

産業: 新規材料の開発と、染料や顔料の合成における前駆体として使用されています。

科学的研究の応用

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

作用機序

類似化合物の比較

類似化合物

4-(2-アミノ-6-オキソ-1H-プリン-9(6H)-イル)安息香酸エチル: その特定のエステルとプリン構造により、ユニークです。

2,6-ジアミノプリン: 安息香酸エステルを欠いているため、特定の用途では汎用性が低くなります。

4-アミノ安息香酸: プリン環を含んでいないため、生物活性は限られています。

ユニークさ

4-(2-アミノ-6-オキソ-1H-プリン-9(6H)-イル)安息香酸エチルは、独自の化学反応性と生物活性を与える組み合わせた構造的特徴により際立っています。プリン環と安息香酸エステルの両方が存在することで、様々な分野で多様な用途が可能になり、研究および産業目的にとって貴重な化合物となっています。

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural features, molecular weights, and substituent differences among Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate and related compounds:

Key Observations

Lipophilicity and Solubility: The ethyl benzoate group in the target compound confers higher lipophilicity compared to 4-[(9H-purin-6-yl)amino]benzamide (amide analog, MW 254.25) and sodium ethanolate derivatives (e.g., MW ~335.24), which exhibit greater water solubility due to ionic/polar groups . Fluorinated analogs like compound 10h (MW ~418.25) show extreme hydrophobicity from the nonafluoropentyl chain, limiting aqueous compatibility .

In contrast, compound 155 (quinazolinone-benzamide hybrid) may target dual enzyme systems (e.g., purine and quinazolinone-binding proteins) . Chlorinated derivatives (e.g., 2-(6-chloro-2-oxo-1H-purin-9-yl)acetic acid) introduce electrophilic sites for covalent binding but reduce hydrogen-bonding capacity .

Synthetic Accessibility: Quinazolinone-containing compounds (e.g., 142, 155) require multi-step syntheses involving cyclization and coupling reactions , whereas the target compound’s ester linkage simplifies preparation via esterification or Mitsunobu reactions.

Thermodynamic Stability :

- The conjugated purine-benzoate system in the target compound likely enhances stability compared to compound 10h , where the electron-deficient dihydropyridazine ring may predispose to degradation .

生物活性

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate, a purine derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H17N5O3

- Molecular Weight : 341.34 g/mol

- IUPAC Name : Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate

The compound features a purine base linked to an ethyl benzoate moiety, which is significant for its biological interactions.

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate is believed to exert its effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, affecting cellular proliferation and survival.

- Receptor Interaction : It can bind to purinergic receptors, influencing various signaling pathways related to inflammation and cell growth.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate. For instance:

- A study demonstrated that this compound induced apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Caspase activation |

| A549 | 15.0 | DNA damage response |

| MCF7 | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Bacterial Inhibition : In vitro studies indicated that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Cancer Cell Lines : A recent investigation into the effects of ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate on various cancer cell lines revealed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound showed that it effectively inhibited the growth of several pathogenic bacteria, indicating its potential use in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。